molecular formula C18H16O3 B11769001 Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol

Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol

Cat. No.: B11769001
M. Wt: 280.3 g/mol
InChI Key: JUHKHVVJMVOTAW-UHFFFAOYSA-N
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Description

Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol typically involves the reaction of furan derivatives with phenoxyphenyl compounds. One common method involves the radical bromination of the methyl group followed by a reaction with triethyl phosphite and subsequent desilylation . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-methyl-4-phenoxyphenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include pyridinium chlorochromate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include furan-3-carboxaldehyde, furan-3-methanol, and various substituted furan derivatives .

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

furan-2-yl-(3-methyl-4-phenoxyphenyl)methanol

InChI

InChI=1S/C18H16O3/c1-13-12-14(18(19)17-8-5-11-20-17)9-10-16(13)21-15-6-3-2-4-7-15/h2-12,18-19H,1H3

InChI Key

JUHKHVVJMVOTAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=CC=CO2)O)OC3=CC=CC=C3

Origin of Product

United States

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